
N-(Trifluoroacetyl)daunorubicin
概要
説明
N-(Trifluoroacetyl)daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound is characterized by the substitution of a trifluoroacetyl group at the amino group of daunorubicin, enhancing its chemical properties and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Trifluoroacetyl)daunorubicin typically involves the acylation of daunorubicin. One method includes reacting 13-dihydrodaunorubicinol with trifluoroacetic anhydride in the presence of an aprotic solvent to produce N-Trifluoroacetyl-13-daunorubicinol. This intermediate is then further processed through a series of reactions, including reduction and hydrolysis, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .
化学反応の分析
Types of Chemical Reactions
N-(Trifluoroacetyl)daunorubicin can undergo several types of chemical reactions:
-
Oxidation: Modifies the anthracycline ring structure, which can affect its biological activity.
-
Reduction: Converts ketone groups to alcohols, potentially enhancing solubility and bioavailability.
-
Substitution: Involves replacing functional groups to create derivatives with improved therapeutic properties.
-
Acetylation: Daunorubicin undergoes acetylation with trifluoroacetic anhydride or trifluoroacetic acid.
Common Reagents and Conditions
The following reagents and conditions are commonly used in the chemical reactions of this compound:
-
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: Reagents like trifluoroacetic anhydride for acylation reactions.
-
Hydrolysis: Mild alkaline hydrolysis of the N-trifluoroacetyl group can be achieved by treatment with an aqueous base having a pH of 10-13 .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the acylation of daunorubicin. One method includes reacting 13-dihydrodaunorubicinol with trifluoroacetic anhydride in the presence of an aprotic solvent to produce N-Trifluoroacetyl-13-daunorubicinol. This intermediate is then further processed through a series of reactions, including reduction and hydrolysis, to yield this compound.
Example Synthesis of Intermediate 3 (N-(Trifluoroacetyl)-1-desMethyl Daunorubicin) :
-
Dissolve 20 g of intermediate 2 in 500 ml of tetrahydrofuran .
-
Add 6.6g of anhydrous magnesium chloride, 10g of tetrabutylammonium iodide, 4.6g of anhydrous potassium iodide and 20g of molecular sieve .
-
Stir the mixture at 60 °C for 2 hours, then filter to obtain filtrate .
-
Add the filtrate to ice water and acidify to pH 2.5 with trifluoroacetic acid, then extract the mixture with 2x150ml dichloromethane .
-
Dry the organic layer with anhydrous MgSO4, and then distill the solvent under reduced pressure to obtain 15.9g of intermediate 3 with a yield of 94% and HPLC purity of 96.72% .
Impact of Modifying the 9-Acyl Substituent
Modifications at the 9-acyl position of this compound can significantly influence its antitumor activity. For example, the 9-formyl analogue demonstrated comparable activity to the parent compound against P388 leukemia in mice, while C-alkylated analogues displayed reduced activity.
Binding Studies
Spectroscopic analysis reveals strong binding interactions between this compound and serum albumins, indicating potential for improved bioavailability. Structural analysis has shown that N-(trifluoroacetyl) doxorubicin binds strongly to bovine serum albumin (BSA) and human serum albumins (HSA) via hydrophilic and hydrophobic contacts .
科学的研究の応用
Target and Mode of Action
N-(Trifluoroacetyl)daunorubicin primarily targets DNA and topoisomerase II. It intercalates between DNA base pairs, disrupting replication and transcription processes, leading to cell death. Its pharmacokinetics exhibit significant variability among individuals, which can affect treatment outcomes.
Biochemical Pathways
The compound's action influences key biochemical pathways involved in DNA replication and transcription, making it a focus of research for overcoming drug resistance in cancer therapies.
Applications in Scientific Research
This compound has shown promise in various scientific research domains:
Chemistry
- Model Compound : Used to study the reactivity and stability of anthracycline derivatives.
- Synthetic Routes : Research explores various synthetic strategies to modify the 9-acyl substituent, impacting antitumor activity.
Biology
- DNA Interaction Studies : Investigated for its ability to bind DNA and overcome multidrug resistance in cancer cells.
- Cell Cycle Targeting : Effective against rapidly dividing tumors, particularly those in the S phase of the cell cycle.
Medicine
- Enhanced Anticancer Properties : Research indicates that this compound possesses improved anticancer effects compared to its parent compound.
- Reduced Cardiotoxicity : Modifications aim to mitigate the cardiotoxic side effects associated with traditional anthracyclines.
Industry
- Drug Delivery Systems : Explored for use in developing targeted drug delivery systems and novel chemotherapeutic agents.
Case Study: Chemoresistance in Acute Myeloid Leukemia (AML)
A recent study described a micellar nanocomplex formed from epigallocatechin gallate (EGCG) and daunorubicin, showcasing enhanced cytotoxic efficacy against multidrug-resistant human leukemia cells. The study highlighted that this combination significantly improved the therapeutic efficacy of daunorubicin by enhancing its nuclear accumulation and inducing apoptosis through reactive oxygen species production .
Research Findings
- Antitumor Activity : Modifications at the 9-acyl position significantly influence antitumor activity. For example, analogues with specific substitutions demonstrated varying effectiveness against P388 leukemia .
- Binding Studies : Spectroscopic analysis revealed strong binding interactions between this compound and serum albumins, indicating potential for improved bioavailability .
作用機序
N-(Trifluoroacetyl)daunorubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating between DNA base pairs, it disrupts the DNA replication process, leading to cell death. Additionally, it stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and further inhibiting cell proliferation .
類似化合物との比較
Daunorubicin: The parent compound, widely used in chemotherapy.
Doxorubicin: Another anthracycline with similar mechanisms but different side effect profiles.
Epirubicin: A derivative with reduced cardiotoxicity.
Idarubicin: Known for its enhanced ability to penetrate cell membranes .
Uniqueness: N-(Trifluoroacetyl)daunorubicin stands out due to its trifluoroacetyl group, which enhances its chemical stability and potential to overcome drug resistance. This modification also aims to reduce the cardiotoxic effects commonly associated with anthracyclines, making it a promising candidate for further research and development .
生物活性
N-(Trifluoroacetyl)daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic known for its potent anticancer properties. This compound features a trifluoroacetyl group that enhances its pharmacological profile. Understanding the biological activity of this compound involves exploring its mechanism of action, pharmacokinetics, and therapeutic applications.
This compound primarily exerts its effects through the following mechanisms:
- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal DNA replication and transcription processes. This intercalation leads to the formation of stable drug-DNA complexes, which are critical for its cytotoxic effects .
- Topoisomerase II Inhibition : Similar to its parent compound, this compound inhibits topoisomerase II, an enzyme essential for DNA unwinding and replication. The inhibition stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and ultimately leading to cell death .
- Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress by generating ROS, contributing to its cytotoxicity through additional pathways such as apoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound reflects significant variability among individuals. Factors influencing its pharmacokinetics include:
- Absorption and Distribution : Following administration, the drug distributes widely in tissues, with particular accumulation in tumor sites due to enhanced permeability and retention effects.
- Metabolism : The metabolism of this compound is influenced by hepatic enzymes, which can affect its efficacy and toxicity profile.
- Elimination : Renal excretion plays a crucial role in eliminating the drug from the body, necessitating careful monitoring in patients with compromised kidney function .
Biological Activity and Efficacy
This compound has demonstrated significant biological activity in various preclinical studies:
- Antitumor Activity : Studies have reported that this compound exhibits potent antitumor effects against several cancer cell lines. For instance, it has shown superior efficacy compared to standard treatments in murine models of leukemia .
- Multidrug Resistance (MDR) : Research indicates that this compound may overcome MDR mechanisms in cancer cells, making it a candidate for combination therapies aimed at enhancing treatment responses in resistant tumors .
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the effectiveness of this compound:
特性
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOASREXNXKOKBP-HWJSKKJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949278 | |
Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26388-52-3 | |
Record name | Trifluoroacetyldaunomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026388523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does modifying the 9-acyl substituent of N-(Trifluoroacetyl)daunorubicin affect its antitumor activity?
A1: Research suggests that modifications at the 9-acyl position of this compound can significantly influence its antitumor activity. For instance, while the 9-formyl analogue (compound 23) demonstrated comparable activity to the parent compound against P388 leukemia in mice, the C-alkylated analogues displayed reduced activity. [] This highlights the importance of the 9-acyl substituent in determining the compound's biological activity.
Q2: What are the synthetic strategies employed to introduce novel substituents at the 9-position of this compound?
A2: Several synthetic approaches have been explored to introduce novel 9-acyl substituents. One method involves reacting the lithium enolate of this compound with alkylating agents. [] While reactions with methyl iodide yielded the 9-propionyl and 9-isobutyryl derivatives cleanly, other alkylating agents required hexamethylphosphoramide as a cosolvent and resulted in mixtures of products. Additionally, researchers successfully synthesized a 9-formyl analogue via NaIO4 cleavage of 13-dihydroadriamycin. [] These diverse strategies allow for the exploration of a wider range of structural modifications and their impact on biological activity.
Q3: Have spin-labeled analogues of this compound been synthesized, and what is their significance?
A3: Yes, researchers have successfully synthesized novel spin-labeled this compound analogues. [, ] These analogues incorporate a spin label, a stable radical species, into the this compound structure. This modification allows for the use of electron paramagnetic resonance (EPR) spectroscopy to study the interactions of these compounds with biological systems, such as their binding to DNA or their cellular uptake.
Q4: What challenges were encountered during the synthesis of this compound derivatives, and how were they addressed?
A4: The synthesis of this compound analogues presented some challenges. For example, reactions of N-(Trifluoroacetyl)-14-iododaunorubicin with thiols led to undesired redox reactions instead of the intended thiol substitution. To circumvent this, researchers employed N-(Trifluoroacetyl)-14-bromodaunorubicin, which successfully yielded the desired 14-thia analogues. [] This highlights the importance of carefully considering the reactivity of the starting materials and reaction conditions when synthesizing these complex molecules.
Q5: What is the significance of developing thia and selena analogues of this compound?
A5: The development of 14-thia and 14-selena analogues of this compound aimed to investigate the impact of replacing the oxygen atom at the 14-position with sulfur or selenium on the compound's biological activity. This modification influenced both DNA-binding properties and in vivo antitumor activity. Notably, some thiaadriamycin analogues exhibited DNA-binding comparable to Adriamycin itself, while the N-(Trifluoroacetyl)-14-phenyl-14-selenaadriamycin demonstrated promising in vivo activity against murine L1210 leukemia. [] This underscores the potential of exploring such structural modifications to identify more potent and selective antitumor agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。